Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dichloromethoxyphenyl group, a methyl group, and a tetrahydropyrimidine ring. It has been studied for its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
The synthesis of Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,5-dichloro-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, producing substituted derivatives.
Esterification and Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification with different alcohols to form new esters.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Research has explored its potential as a drug candidate for treating various diseases, including its role as an agonist or antagonist in receptor-mediated pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating signaling pathways and exerting its pharmacological effects. The compound’s structure allows it to bind to these targets with high affinity, influencing various biological processes.
Comparison with Similar Compounds
Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound has a phenyl group instead of a methyl group, which may influence its reactivity and biological activity.
3,5-Dichloro-2-hydroxybenzaldehyde: This simpler compound lacks the tetrahydropyrimidine ring and ester group, making it less complex but still useful in organic synthesis.
2-Ethyl-5-methoxy-N,N-dimethyltryptamine: Although structurally different, this compound shares some pharmacological properties, such as acting on similar receptors.
Properties
Molecular Formula |
C15H16Cl2N2O4 |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16Cl2N2O4/c1-4-23-14(20)11-7(2)18-15(21)19-12(11)9-5-8(16)6-10(17)13(9)22-3/h5-6,12H,4H2,1-3H3,(H2,18,19,21) |
InChI Key |
ZMNVAJRBFJSCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC(=C2)Cl)Cl)OC)C |
Origin of Product |
United States |
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